molecular formula C9H11ClO2S B13606518 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid CAS No. 419565-62-1

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13606518
CAS No.: 419565-62-1
M. Wt: 218.70 g/mol
InChI Key: QLPIMHRURINKGC-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is a compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a 2,2-dimethylpropanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid typically involves the introduction of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene followed by a substitution reaction with chlorine to yield 5-chlorothiophene. This intermediate can then undergo a Friedel-Crafts acylation with 2,2-dimethylpropanoic acid chloride to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of functionalized thiophenes due to their efficiency and ability to control regiochemistry .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 2,2-Dimethylpropanoic acid
  • Thiophene-2-carboxylic acid

Uniqueness

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the combination of the thiophene ring with a chlorine substituent and a 2,2-dimethylpropanoic acid moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorothiophene moiety attached to a dimethylpropanoic acid structure. The presence of the thiophene ring is significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds containing thiophene derivatives exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The specific compound has been studied for its inhibitory effects on certain enzymes involved in disease processes.

Key Activities:

  • Anti-inflammatory: The compound has shown potential in inhibiting pathways related to inflammation.
  • Anticancer: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular targets.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition: It acts as an inhibitor for enzymes related to inflammatory pathways.
  • Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar thiophene derivatives, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that certain derivatives exhibited significant COX inhibition, suggesting potential use in treating inflammatory conditions .

Study 2: Anticancer Properties

A related research effort focused on the anticancer effects of thiophene-containing compounds against prostate cancer cells. The study found that these compounds could reduce cell viability significantly through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of key metabolic enzymes

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPIMHRURINKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244351
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419565-62-1
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419565-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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